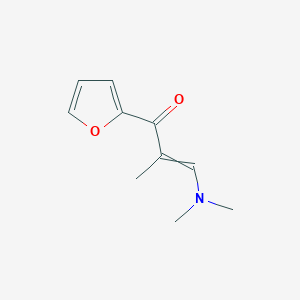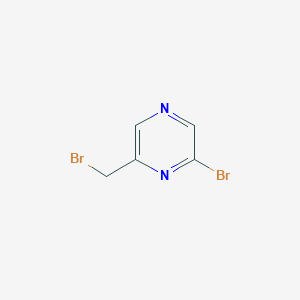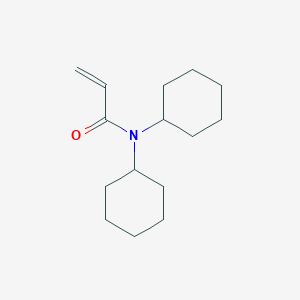![molecular formula C12H22O2Si B8470000 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal](/img/structure/B8470000.png)
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal
描述
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is an organic compound with the molecular formula C10H20OSi. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) protecting group attached to a hydroxyl group, which is further connected to a pentynal structure. This compound is often used in organic synthesis due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The resulting TBDMS-protected alcohol is then subjected to further reactions to introduce the pentynal moiety.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.
化学反应分析
Types of Reactions
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The TBDMS group can be removed under acidic conditions or using fluoride ions, such as tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF), hydrochloric acid (HCl)
Major Products Formed
Oxidation: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynoic acid
Reduction: 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-4-methyl-2-pentynol
Substitution: 4-methyl-2-pentynal
科学研究应用
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in the field of natural product synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates with specific functional groups.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用机制
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal involves its reactivity towards various chemical reagents. The TBDMS group provides stability to the molecule, allowing selective reactions at other functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, making it a valuable intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanamine
- 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-buten-1-yl]benzene
- Methyl trans-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cyclohexanecarboxylate
Uniqueness
4-[(tert-butyldimethylsilyl)oxy]-4-methylpent-2-ynal is unique due to the presence of both the TBDMS protecting group and the pentynal moiety. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions while maintaining stability under different conditions sets it apart from other similar compounds.
属性
分子式 |
C12H22O2Si |
|---|---|
分子量 |
226.39 g/mol |
IUPAC 名称 |
4-[tert-butyl(dimethyl)silyl]oxy-4-methylpent-2-ynal |
InChI |
InChI=1S/C12H22O2Si/c1-11(2,3)15(6,7)14-12(4,5)9-8-10-13/h10H,1-7H3 |
InChI 键 |
UBEKVUVZTLOFFJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(C)(C)C#CC=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![4-[(1,2-Dimethyl-1H-imidazol-4-yl)ethynyl]-2-methylpyridine](/img/structure/B8470042.png)

